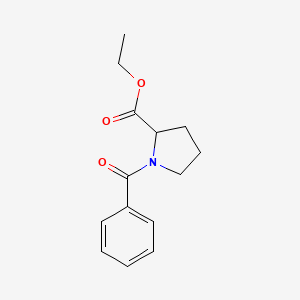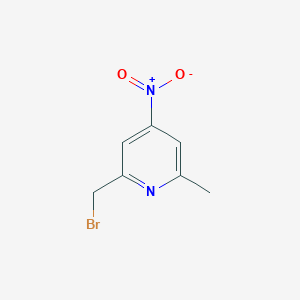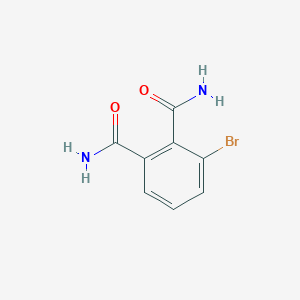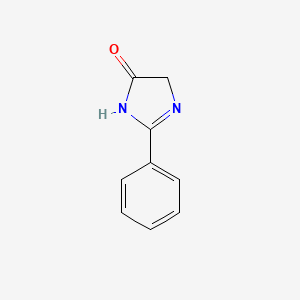
rac-(3R,4S)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rac-(3R,4S)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid, also known as R-3-HPA, is a naturally occurring compound found in several plant species. It is a derivative of pyrrolidine, a five-membered heterocyclic ring containing nitrogen and carbon atoms. R-3-HPA is a non-steroidal anti-inflammatory drug (NSAID) that has been studied for its potential application in the treatment of various inflammatory diseases and conditions.
Scientific Research Applications
Biologically Active Compounds of Plants
Carboxylic acids derived from plants exhibit significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. A study by Godlewska-Żyłkiewicz et al. (2020) highlights the structure-related bioactivity of selected carboxylic acids, such as benzoic acid and cinnamic acid, demonstrating their potential in medical and therapeutic applications due to their antioxidative and antimicrobial properties (Godlewska-Żyłkiewicz et al., 2020).
Rosmarinic Acid in Food Industry
Rosmarinic acid, structurally related to the compound of interest, is found in various plant species and has well-documented antioxidant and antimicrobial properties. Its use as a natural preservative and antioxidant in the food industry is supported by its ability to inhibit lipid peroxidation and bacterial growth, making it a valuable additive for food preservation and safety (Marchev et al., 2021).
Pyrrolidine Derivatives in Drug Discovery
The pyrrolidine scaffold, which is part of the compound's structure, is widely utilized in medicinal chemistry for developing compounds to treat human diseases. Li Petri et al. (2021) discuss the versatility of the pyrrolidine ring in drug discovery, highlighting its role in enhancing molecular stereochemistry and providing a basis for novel biologically active compounds with potential therapeutic applications (Li Petri et al., 2021).
Rosmarinic Acid for Cancer Treatment
Rosmarinic acid's anticancer properties are explored in the context of its multi-targeting mechanism against cancer cells. Its therapeutic potential extends beyond traditional dietary use, with nanoformulations being developed to overcome its limited oral bioavailability and enhance its efficacy in cancer treatment (Chaitanya et al., 2022).
Biotechnological Applications of Lactic Acid
Derived from biomass, lactic acid serves as a precursor for producing a variety of industrial chemicals through biotechnological routes. Its derivatives, including carboxylic acids, are pivotal in synthesizing value-added chemicals, demonstrating the compound's relevance in sustainable and green chemistry applications (Gao et al., 2011).
properties
IUPAC Name |
(3S,4R)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-8-3-1-2-7(4-8)9-5-12-6-10(9)11(14)15/h1-4,9-10,12-13H,5-6H2,(H,14,15)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSZHVAUFQAERY-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B6612863.png)






![N-[3-[(Cyclopropylamino)carbonyl]phenyl]-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B6612941.png)


![7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B6612959.png)

![5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6612973.png)